Cas no 2228318-47-4 (2-(4,6-dichloropyrimidin-5-yl)ethanimidamide)
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
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- 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide
- 2228318-47-4
- EN300-1984324
-
- Inchi: 1S/C6H6Cl2N4/c7-5-3(1-4(9)10)6(8)12-2-11-5/h2H,1H2,(H3,9,10)
- InChI Key: PGKUKVLWIRQXOX-UHFFFAOYSA-N
- SMILES: ClC1C(=C(N=CN=1)Cl)CC(=N)N
Computed Properties
- Exact Mass: 203.9969516g/mol
- Monoisotopic Mass: 203.9969516g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 75.6Ų
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1984324-0.05g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 0.05g |
$983.0 | 2023-09-16 | ||
| Enamine | EN300-1984324-0.1g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 0.1g |
$1031.0 | 2023-09-16 | ||
| Enamine | EN300-1984324-0.25g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 0.25g |
$1078.0 | 2023-09-16 | ||
| Enamine | EN300-1984324-0.5g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 0.5g |
$1124.0 | 2023-09-16 | ||
| Enamine | EN300-1984324-1.0g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1984324-2.5g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 2.5g |
$2295.0 | 2023-09-16 | ||
| Enamine | EN300-1984324-5.0g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1984324-10.0g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1984324-1g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 1g |
$1172.0 | 2023-09-16 | ||
| Enamine | EN300-1984324-5g |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide |
2228318-47-4 | 5g |
$3396.0 | 2023-09-16 |
2-(4,6-dichloropyrimidin-5-yl)ethanimidamide Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide
Research Brief on 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide (CAS: 2228318-47-4): Recent Advances and Applications
The compound 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide (CAS: 2228318-47-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its dichloropyrimidine core and ethanimidamide functional group, has shown promising potential in various therapeutic applications, particularly in the development of kinase inhibitors and antimicrobial agents. Recent studies have explored its synthetic pathways, biological activities, and mechanistic insights, positioning it as a key candidate for further drug development.
One of the most notable advancements in the research of 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide is its role as a precursor in the synthesis of novel kinase inhibitors. Kinases are critical targets in cancer therapy, and the structural features of this compound allow for selective modulation of kinase activity. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific tyrosine kinases, which are often overexpressed in various malignancies. The study highlighted the compound's ability to disrupt signal transduction pathways, leading to reduced tumor proliferation in preclinical models.
In addition to its anticancer potential, 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide has also been investigated for its antimicrobial properties. Research published in Bioorganic & Medicinal Chemistry Letters revealed its potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves interference with bacterial cell wall synthesis, making it a promising candidate for addressing the growing challenge of antibiotic resistance. These findings underscore the versatility of this molecule in addressing unmet medical needs.
The synthetic accessibility of 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide has also been a focal point of recent research. A 2024 paper in Organic Process Research & Development detailed an optimized, scalable synthesis route that improves yield and reduces production costs. This advancement is crucial for facilitating large-scale production and further clinical evaluation. The paper also discussed the compound's stability under various conditions, which is a critical factor for its formulation and storage in pharmaceutical applications.
Looking ahead, the potential applications of 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide extend beyond oncology and infectious diseases. Preliminary data suggest its utility in inflammatory and autoimmune disorders, where its ability to modulate immune responses could be harnessed. Collaborative efforts between academic institutions and pharmaceutical companies are underway to explore these avenues, with several patents filed in recent years to protect novel derivatives and formulations.
In conclusion, 2-(4,6-dichloropyrimidin-5-yl)ethanimidamide (CAS: 2228318-47-4) represents a multifaceted compound with significant therapeutic potential. Its recent advancements in synthesis, biological activity, and mechanistic understanding highlight its value in drug discovery. Continued research and development efforts are expected to unlock further applications, solidifying its position as a key player in the next generation of pharmaceuticals.
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